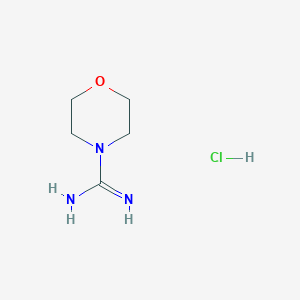

Morpholine-4-carboximidamide hydrochloride

Description

Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8) is a guanidine derivative featuring a morpholine ring linked to a carboximidamide group. Its molecular formula is C₅H₁₂ClN₃O, with a molecular weight of 165.62 g/mol . The compound is synthesized via reactions involving morpholine derivatives and carboximidamide precursors, as evidenced by its use as a key intermediate in pyrimidine-based drug synthesis (e.g., reacting with methoxymalonate esters to form dihydroxypyrimidines) .

Propriétés

IUPAC Name |

morpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSXDMXKUUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-78-8 | |

| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Direct Synthesis from Morpholine and Formamidine Hydrochloride

The most common and straightforward method to prepare Morpholine-4-carboximidamide hydrochloride involves the reaction of morpholine with formamidine in the presence of hydrochloric acid. The general reaction scheme is:

- Reactants: Morpholine and formamidine (or formamidine hydrochloride)

- Catalyst: Hydrochloric acid (HCl)

- Conditions: Typically carried out at room temperature

- Isolation: The product is isolated by crystallization from the reaction mixture

This method yields a crystalline, colorless to white solid that is stable at room temperature and highly soluble in water. The reaction mechanism involves nucleophilic attack of morpholine’s nitrogen on the formamidine carbon, followed by protonation to form the hydrochloride salt.

Industrial Scale Synthesis

Industrial production follows the same synthetic route but is optimized for scale and purity:

- Large-scale reactors are used to mix morpholine and formamidine with hydrochloric acid under controlled temperature and stirring.

- Purification is achieved by crystallization and filtration to remove impurities.

- Quality control ensures the final product meets pharmaceutical or chemical industry standards.

Alternative Guanidine-Based Preparation Methods

Use of S-Methylisothiourea as Guanidination Agent

An alternative and safer method to prepare substituted guanidines, including this compound, involves the reaction of morpholine with S-methylisothiourea sulfate. This method avoids harsh reagents and conditions typical of classical guanidine syntheses.

- Reagents: Morpholine and S-methylisothiourea sulfate

- Solvent: Ethanol or ethanol/water mixtures

- Conditions: Mild heating or room temperature stirring

- Product: this compound as a hydrochloride salt

This approach is advantageous due to the use of commercially available, relatively safe guanylation agents and mild reaction conditions, making it suitable for laboratory-scale synthesis and potentially scalable for industrial use.

Electrochemical Synthesis Approaches

Recent research has demonstrated electrochemical methods to synthesize morpholine carboximidamide derivatives, which may be adapted for this compound:

- Setup: Electrolysis in ethanol/water mixtures using graphite electrodes

- Reagents: Morpholine, sodium iodide, and amines or thioureas

- Conditions: Constant current electrolysis at room temperature for several hours

- Purification: Extraction and column chromatography

While this method is more complex, it offers a green chemistry alternative by avoiding strong acids and enabling selective synthesis of substituted derivatives.

Preparation of Morpholine Hydrochloride as a Precursor

Morpholine hydrochloride is a key intermediate in the synthesis of this compound and related compounds. A patented industrial process improves the preparation of morpholine hydrochloride by replacing corrosive hydrochloric acid with ammonium chloride:

- Reagents: Morpholine, ammonium chloride, and xylene (as solvent)

- Conditions: Heating gradually to 80–110 °C, holding for 30 minutes, then raising temperature above 120 °C for 1.5–3 hours

- Reaction: Morpholine reacts with ammonium chloride to form morpholine hydrochloride and ammonia gas

- Post-reaction: Cooling, dissolution in water, decolorization, and purification steps

This method reduces equipment corrosion, improves yield, and shortens production cycles compared to traditional acid-based methods.

Summary Table of Preparation Methods

| Method | Reactants/Precursors | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct reaction with formamidine | Morpholine + formamidine + HCl | Room temperature, crystallization | Simple, well-established | Use of corrosive HCl |

| Guanidination with S-methylisothiourea | Morpholine + S-methylisothiourea sulfate | Mild heating or room temp | Safer reagents, mild conditions | May require purification steps |

| Electrochemical synthesis | Morpholine + sodium iodide + amines | Electrolysis at room temp | Green chemistry, selective synthesis | Complex setup, less common |

| Morpholine hydrochloride precursor preparation | Morpholine + ammonium chloride + xylene | Heating 80–120 °C, 1.5–3 hours | Reduced corrosion, improved yield | Requires solvent handling |

Research Findings and Analytical Data

- Yield and Purity: Direct synthesis methods typically yield high-purity crystalline this compound suitable for catalytic and pharmaceutical use.

- Solubility: The compound is highly soluble in water, facilitating purification and formulation.

- Stability: Stable at room temperature, enabling easy storage and handling.

- Biological Activity: The compound’s preparation purity directly impacts its biological activity, including enzyme inhibition and antiviral properties, as demonstrated in various studies.

Analyse Des Réactions Chimiques

Types of Reactions

Morpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Conditions: These reactions typically occur under mild conditions with appropriate catalysts.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Pharmaceutical Development

Morpholine-4-carboximidamide hydrochloride has emerged as a candidate for drug development due to its potential as an enzyme inhibitor. Research indicates that the compound can interact with various biological targets, particularly enzymes involved in metabolic pathways. This interaction suggests its utility in treating metabolic disorders and infectious diseases .

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes, which may lead to therapeutic applications. For instance, it has shown promise in inhibiting enzymes related to metabolic pathways, thereby impacting glucose metabolism .

Antiviral Properties

Preliminary research suggests that this compound may possess antiviral properties. Although specific mechanisms of action remain to be fully elucidated, initial studies indicate its potential effectiveness against certain viruses .

Data Table: Antiviral Activity

| Virus Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Influenza | Enzyme inhibition | Moderate |

| HIV | Unknown | Further studies needed |

| Hepatitis C | Unknown | Further studies needed |

Material Science Applications

While current research is limited, the unique combination of nitrogen-containing heterocycles and positively charged groups may impart interesting properties for material science applications. Future investigations could explore these potential uses more thoroughly.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which enhances its relevance in pharmaceutical research.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Moroxydine | Heterocyclic biguanidine | Antiviral properties; used for influenza treatment |

| Morpholino | Heterocyclic amine | Versatile pharmacophore; involved in various drugs |

| N,N-Dimethylformamide | Amide | Solvent and reagent; used in organic synthesis |

| 2-Aminomorpholine | Amino derivative | Potential anti-cancer activity |

The unique combination of morpholine structure with carboximidamide functionality grants this compound distinct chemical reactivity and biological activity not found in other similar compounds. Its high solubility enhances its utility in pharmaceutical formulations compared to less soluble analogs .

Mécanisme D'action

The mechanism of action of morpholine-4-carboximidamide hydrochloride involves its interaction with molecular targets and pathways. It acts as a catalyst by facilitating the formation and breaking of chemical bonds in organic synthesis reactions. The compound’s molecular structure allows it to interact with various substrates, enhancing reaction rates and yields .

Comparaison Avec Des Composés Similaires

Physical Properties :

Applications :

Primarily used in antiviral research, it serves as a precursor for bioactive molecules, including pyrimidine-based pharmaceuticals . Its hydrochloride salt enhances solubility in polar solvents (e.g., ≥52.2 mg/mL in H₂O) .

Salts of Morpholine-4-carboximidamide

Different counterions significantly alter solubility, stability, and applications:

Key Differences :

- The hydrochloride salt is preferred for drug synthesis due to superior aqueous solubility .

- Hydrobromide and hydroiodide salts are less common, with niche applications in research .

Bis-Aryl Derivatives

Substituents on the carboximidamide group modulate steric and electronic properties:

Key Differences :

- Bulkier substituents (e.g., diisopropylphenyl in 16a) increase molecular weight and steric hindrance, reducing solubility but enhancing stability in non-polar environments .

- These derivatives lack the antiviral activity of the parent hydrochloride, instead finding use in catalysis and materials science .

Structurally Related Guanidines

Key Differences :

- Moroxydine HCl (CAS: 3160-91-6) is a distinct antiviral agent with a larger structure, showing higher efficacy against RNA viruses .

- Piperazine-based analogs exhibit divergent bioactivity, such as antibiotic properties in tert-butylphenylthiazole derivatives .

Other Morpholine Derivatives

Key Differences :

Activité Biologique

Morpholine-4-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its crystalline structure, appearing as a colorless to white solid. It is soluble in water and stable at room temperature. The compound is primarily utilized as a catalyst in organic synthesis, facilitating the formation of various functional groups including isocyanates, aldehydes, ketones, nitriles, and amides.

Mode of Action

The compound influences the virus-host cell dynamics and exhibits potential as an antiviral agent. Its mechanism involves interactions with specific enzymes and proteins within the cell, which can alter cellular signaling pathways and metabolic processes.

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption, indicating effective uptake in the digestive system. This property is crucial for its bioavailability in therapeutic applications.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral properties. Although specific mechanisms remain under investigation, preliminary results indicate its potential effectiveness against certain viral strains.

Enzyme Interaction

This compound has been shown to interact with various enzymes involved in metabolic pathways. Notably, it can inhibit specific enzymes, positioning it as a candidate for drug development targeting metabolic disorders and infectious diseases .

Case Studies and Experimental Data

Research has highlighted the biological activity of this compound through various experimental studies:

- Antibacterial Activity : In a study evaluating compounds against Staphylococcus aureus, this compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cellular Effects : The compound has been observed to modulate gene expression and influence cellular metabolism by interacting with metabolic enzymes. This modulation can lead to altered cellular functions and potential therapeutic outcomes .

Table of Biological Activities

Q & A

Basic: What pharmacopeial methods are recommended for determining the identity and purity of morpholine-4-carboximidamide hydrochloride?

Answer:

The International Pharmacopoeia outlines validated methods for identity and purity testing of related morpholine derivatives. For identity:

- Colorimetric tests : React with potassium ferricyanide and ferric chloride to produce bluish-green coloration .

- Sulfuric acid-formaldehyde reaction : Produces a transient violet color, indicative of specific functional groups .

For purity: - Titrimetric analysis : Neutralize with sodium hydroxide after chloroform extraction and sulfuric acid dissolution, requiring ≥8.75 mL of titrant for endpoint determination .

- Chromatographic methods : While not explicitly detailed, cross-referencing with pharmacopeial guidelines (e.g., EP/JP) is advised for impurity profiling.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (tested for permeability) and avoid skin/eye contact. Respiratory protection is typically unnecessary unless aerosolized .

- Exposure controls : Work in a fume hood, implement rigorous handwashing protocols, and segregate contaminated clothing immediately .

- Storage : Store in airtight containers away from oxidizing agents, with humidity controlled to prevent hydrolysis.

Basic: How can researchers prepare stable solutions of this compound for in vitro assays?

Answer:

- Solubility optimization : Use aqueous buffers (e.g., PBS, pH 7.4) or polar aprotic solvents like DMSO. For in vivo studies, prepare injectable formulations in saline (0.9% NaCl) with sonication for clarity .

- Stock solution preparation : Dissolve in a primary solvent (e.g., DMSO) at 10–50 mM, aliquot to avoid freeze-thaw cycles, and verify stability via HPLC .

Basic: What spectroscopic techniques are suitable for structural characterization of this compound?

Answer:

- NMR spectroscopy : Analyze , , and spectra to confirm the morpholine ring and carboximidamide moiety. Compare with reference data for morpholine derivatives .

- Mass spectrometry (HRMS) : Use exact mass (CHClNO, m/z 129.0915) for molecular ion validation .

- FT-IR : Identify N–H stretches (3300–3500 cm) and C=N vibrations (1650–1700 cm) .

Advanced: How to design in vitro antiviral assays for this compound, considering its proposed virus-host interaction mechanism?

Answer:

- Cell-based systems : Use human cell lines (e.g., HEK293T) infected with target viruses (e.g., influenza, coronaviruses). Monitor viral replication via qRT-PCR or plaque assays.

- Mechanistic studies :

- Controls : Include positive controls (e.g., remdesivir) and cytotoxicity assays (MTT/CCK-8) to calculate selectivity indices.

Advanced: What strategies can optimize the synthetic route for this compound to improve yield and scalability?

Answer:

- Route selection : Adapt methods from analogous morpholine derivatives, such as chloroacetylation of morpholine followed by amidine formation .

- Catalysis : Explore microwave-assisted synthesis to reduce reaction time or enantioselective catalysts for chiral purity .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH gradient) to isolate high-purity product (>97%) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., antiviral efficacy vs. cytotoxicity)?

Answer:

- Dose-response analysis : Perform EC (efficacy) and CC (cytotoxicity) assays in parallel. Calculate therapeutic indices (TI = CC/EC) to prioritize derivatives with TI >10 .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may reduce in vivo efficacy .

- Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific interactions .

Advanced: Can computational modeling predict structural modifications to enhance the bioactivity of this compound?

Answer:

- Molecular docking : Model interactions with viral targets (e.g., protease active sites) to identify key binding residues. Modify substituents to optimize hydrogen bonding or π-π interactions .

- QSAR studies : Correlate electronic (e.g., logP, polar surface area) and steric parameters with antiviral activity to guide synthesis .

- MD simulations : Assess conformational stability of drug-target complexes over 100-ns trajectories to prioritize stable binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.